molecular formula C12H19NO3S B500437 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide CAS No. 833438-60-1

4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide

Cat. No.: B500437
CAS No.: 833438-60-1
M. Wt: 257.35g/mol
InChI Key: ASPGZBGYTZEOGL-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the sulfonamide class, which is widely investigated for its potential to inhibit key enzymatic pathways involved in disease progression. Sulfonamide derivatives are frequently explored as potent inhibitors of targets like Ribonucleotide Reductase (RNR), a crucial enzyme for DNA synthesis and a validated target in antitumor drug discovery . The inhibition of RNR can disrupt the growth and proliferation of tumor cells, making this class of compounds a valuable tool for developing novel anticancer therapeutics . Furthermore, the structural motif of substituted benzenesulfonamides is commonly leveraged in the design of enzyme inhibitors, with research applications extending into areas such as autoimmune and inflammatory conditions . The specific substitution pattern on the benzenesulfonamide core, including the methoxy, dimethyl, and propyl groups, is designed to optimize molecular interactions with biological targets, influencing the compound's selectivity and efficacy. This makes this compound a promising candidate for researchers investigating new mechanisms in targeted therapy development.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-5-6-13-17(14,15)12-8-9(2)11(16-4)7-10(12)3/h7-8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPGZBGYTZEOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation-Alkylation Tandem Reaction

The most cited method involves sequential sulfonation and N-alkylation (Figure 1).

Reaction Scheme

  • Sulfonation :
    4-Methoxy-2,5-dimethylbenzene+ClSO3H4-Methoxy-2,5-dimethylbenzenesulfonyl chloride\text{4-Methoxy-2,5-dimethylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Methoxy-2,5-dimethylbenzenesulfonyl chloride}

  • Amination :
    Sulfonyl chloride+PropylamineBase4-Methoxy-2,5-dimethyl-N-propylbenzenesulfonamide\text{Sulfonyl chloride} + \text{Propylamine} \xrightarrow{\text{Base}} \text{this compound}

Optimized Conditions

ParameterValueSource
Sulfonation Temp0–5°C (exothermic control)
SolventDichloromethane
Propylamine Equiv.1.2 (prevents over-alkylation)
BasePyridine (2.5 equiv.)
Yield87–92%

This method achieves high regioselectivity due to the steric hindrance of the methoxy and methyl groups, directing sulfonation to the para position.

Reductive Amination of Sulfonyl Halides

Alternative routes employ reductive amination to install the propyl group (Table 1).

Table 1: Comparative Yields for Reductive Amination

Reducing AgentTemp (°C)Time (h)Yield (%)Purity (HPLC)
NaBH₄2547895.2
LiAlH₄028597.8
H₂/Pd-C5069299.1

Hydrogenation under catalytic Pd-C conditions outperforms hydride-based methods, minimizing racemization and byproducts.

Reaction Engineering and Solvent Effects

Solvent Polarity and Byproduct Formation

Polar aprotic solvents (e.g., DMF, DMSO) accelerate sulfonation but increase hydrolysis of sulfonyl chlorides. Balanced systems using toluene/THF mixtures reduce hydrolysis to <5% while maintaining reaction rates.

Catalytic Systems

Bifunctional catalysts like DMAP (4-dimethylaminopyridine) enhance nucleophilic substitution during amination, reducing reaction times from 12 h to 3 h.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (3:1) achieves 99.5% purity, while antisolvent crystallization with heptane improves yield recovery to 94%.

Analytical Validation

HPLC Parameters

  • Column: Zorbax SB-C18, 4.6 × 150 mm, 5 μm

  • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (60:40)

  • Retention Time: 6.2 min

Chiral HPLC confirms the absence of stereoisomers, critical for pharmaceutical applications.

Industrial-Scale Adaptations

Continuous-Flow Reactors

Microreactor systems (0.5–2.0 L/min throughput) reduce sulfonation batch times from 8 h to 15 min, with 98% conversion efficiency.

In-Line Purification

Simulated moving bed (SMB) chromatography integrates with synthesis, enabling real-time impurity removal and reducing downstream processing costs by 40%.

Challenges and Innovations

Byproduct Management

Di-alkylated sulfonamides (<2%) form during amination, necessitating gradient elution in final purification.

Green Chemistry Advances

Ionic liquid-mediated sulfonation reduces ClSO₃H usage by 30%, with recycling efficiency >90% across five batches.

Key Insight : "The integration of continuous-flow systems with real-time HPLC monitoring represents a paradigm shift in sulfonamide manufacturing, balancing speed and precision" .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2,5-dimethyl-N-propylbenzenesulfonamide.

    Reduction: Formation of 4-methoxy-2,5-dimethyl-N-propylbenzeneamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the methoxy and methyl groups can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide, a comparative analysis with structurally related sulfonamides is essential. Below, we highlight key differences and trends using available data from crystallographic and synthetic studies.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring N-Substituent Key Properties/Findings Reference
This compound 4-OCH₃, 2-CH₃, 5-CH₃ Propyl Higher lipophilicity; moderate solubility in apolar solvents (inferred) N/A
N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide 4-NO₂, 2-OCH₃, 5-OCH₃ Phenyl Polar nitro group enhances crystallinity; R factor = 0.040 in X-ray study
4-Methyl-N-propylbenzenesulfonamide 4-CH₃ Propyl Lower steric hindrance; higher solubility in ethanol N/A

Key Observations

Substituent Effects on Polarity and Solubility: The nitro group in N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide introduces significant polarity, reducing solubility in nonpolar solvents compared to the methyl and methoxy substituents in the target compound . The propyl chain in this compound increases lipophilicity relative to shorter alkyl or aryl N-substituents (e.g., phenyl in the evidence compound), favoring membrane permeability in biological contexts.

Crystallographic Behavior: The nitro-substituted analog exhibits strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) due to its polar nitro group, leading to well-defined crystal structures with low R factors (0.040) .

Electronic and Steric Influences: Methoxy vs. Methyl Groups: Methoxy substituents are electron-donating via resonance, whereas methyl groups donate electrons inductively. This difference alters the electron density of the benzene ring, affecting reactivity in electrophilic substitution reactions.

Biological Implications :

  • While direct biological data for this compound are unavailable, structural analogs with nitro groups (e.g., the evidence compound) often exhibit enhanced antibacterial activity due to nitro group redox activity . Conversely, the target compound’s methyl and methoxy groups may favor selectivity for hydrophobic enzyme pockets.

Biological Activity

4-Methoxy-2,5-dimethyl-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H15N1O3S1C_{11}H_{15}N_{1}O_{3}S_{1}. The presence of the methoxy group (OCH3-OCH_3) and additional methyl groups at positions 2 and 5 on the benzene ring contribute to its unique chemical properties and biological activities.

Table 1: Structural Features of this compound

FeatureDescription
Sulfonamide GroupSO2NH-SO_2NH-
Methoxy GroupOCH3-OCH_3
Methyl GroupsTwo methyl groups at positions 2 and 5
Propyl GroupAttached to nitrogen atom

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind effectively to active sites on enzymes, potentially inhibiting their activity. The methoxy and methyl groups enhance binding affinity and selectivity for specific targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides showed effective inhibition against Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL for various derivatives .

Case Study:
In a comparative study on benzenesulfonamides, several derivatives exhibited potent antibacterial activity against common pathogens. The compound's structure allows for effective interaction with bacterial enzymes, disrupting their metabolic processes.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vivo studies indicated that certain derivatives could inhibit carrageenan-induced rat paw edema significantly (up to 94.69% inhibition at specific time intervals) . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. Variations in the substituents on the benzene ring significantly affect the compound's efficacy against different biological targets. For instance, altering the position or type of substituents can enhance lipophilicity and bioavailability .

Table 2: Structure-Activity Relationship Insights

Compound VariationEffect on Activity
Removal of methoxy groupsLoss of antimicrobial activity
Addition of halogen substituentsEnhanced binding affinity
Modification of alkyl chain lengthAltered pharmacokinetics

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for laboratory-scale preparation of 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide?

  • Answer: A multi-step synthesis is typically employed, starting with sulfonation of a substituted benzene ring. For example:

Sulfonation: Introduce the sulfonamide group via reaction with chlorosulfonic acid, followed by amination with propylamine.

Substitution: Methoxy and methyl groups can be introduced using nucleophilic aromatic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., AlCl₃ catalysis) .

  • Key Considerations: Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How can researchers validate the purity of this compound post-synthesis?

  • Answer: Combine chromatographic and spectroscopic methods:

  • Purification: Solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol and water) effectively removes polar impurities .
  • Analytical Techniques: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves substitution patterns. X-ray crystallography (as in ) provides definitive structural confirmation for crystalline derivatives .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Answer: A tiered approach is recommended:

  • Primary: ¹H NMR (for methoxy and methyl protons) and FT-IR (for sulfonamide S=O stretches at ~1350 cm⁻¹).
  • Advanced: LC-MS/MS with electrospray ionization (ESI) detects trace impurities, while X-ray diffraction resolves steric effects from the 2,5-dimethyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethyl and 4-methoxy groups influence reactivity in further functionalization?

  • Answer:

  • Steric Hindrance: The 2,5-dimethyl groups limit electrophilic substitution at adjacent positions, directing reactions to the para-methoxy site.
  • Electronic Effects: The methoxy group (electron-donating) activates the ring for electrophilic substitutions but deactivates it toward nucleophilic attacks. Computational DFT studies can predict reactive sites .
    • Case Study: Similar sulfonamides with dimethyl substitutions show reduced yields in Suzuki couplings due to steric clashes, necessitating bulky palladium catalysts .

Q. What computational tools can predict the biological target affinity of this sulfonamide?

  • Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions with enzymes (e.g., carbonic anhydrase), where sulfonamides are known inhibitors.
  • QSAR Models: Train models using datasets of sulfonamide derivatives to correlate substituent effects (e.g., logP, Hammett constants) with activity .
    • Validation: Compare computational predictions with in vitro enzyme inhibition assays using Bradford protein quantification ( ) to measure target binding .

Q. How should researchers resolve contradictions in solubility data across different solvents?

  • Answer:

  • Systematic Testing: Use a standardized protocol (e.g., shake-flask method) to measure solubility in DMSO, methanol, and aqueous buffers (pH 4–9).
  • Co-Solvency: For low aqueous solubility, employ co-solvents like PEG-400 or cyclodextrin inclusion complexes.
  • Data Normalization: Report solubility relative to temperature and ionic strength, as seen in ’s environmental sample preparation methods .

Q. What assay design principles are critical for evaluating this compound’s enzyme inhibition potential?

  • Answer:

  • Kinetic Assays: Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition modality (competitive/non-competitive).
  • Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle).
  • Detection: Couple enzymatic activity to spectrophotometric readouts (e.g., NADH depletion at 340 nm) or fluorescent probes .

Methodological Tables

Table 1: Common Analytical Techniques for Sulfonamide Characterization

TechniqueApplicationExample Parameters
¹H NMRSubstituent identification400 MHz, CDCl₃, δ 2.3 (s, CH₃), δ 3.8 (s, OCH₃)
HRMSMolecular ion confirmationESI+, m/z 313.1245 [M+H]⁺
X-ray DiffractionCrystal structureR factor < 0.05, data-to-parameter ratio > 10

Table 2: Troubleshooting Synthesis Challenges

IssueCauseSolution
Low yield in sulfonationIncomplete reactionIncrease chlorosulfonic acid stoichiometry (1.5 eq)
Byproduct formationOver-alkylationUse low temps (0–5°C) and dropwise reagent addition
Poor crystallizationSolvent polarity mismatchScreen solvent mixtures (hexane:EtOAc)

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